Cas no 478375-40-5 (Methyl 3-bromo-5-methylbenzoate)
Methyl 3-bromo-5-methylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-bromo-5-methylbenzoate
- 3-Bromo-5-methyl-benzoic acid methyl ester
- 3-BROMO-5-METHYLBENZOIC ACID METHYL ESTER
- C9H9BrO2
- 3-Bromo-5-Methyl-Benzoic Acid Methyl Ester
- Benzoic acid, 3-bromo-5-methyl-, methyl ester
- OAOZBFUAVJUPED-UHFFFAOYSA-N
- CL9098
- SY025885
- AB0058229
- V6118
- ST24031033
- DB-070864
- CS-0031443
- 478375-40-5
- SB37306
- MFCD11007827
- AC-28522
- AS-3263
- EN300-1241700
- DTXSID90626930
- SCHEMBL839253
- AKOS016002137
- Methyl3-bromo-5-methylbenzoate
- DTXCID20577683
- 3-Bromo-5-methylbenzoate methyl
-
- MDL: MFCD11007827
- Inchi: 1S/C9H9BrO2/c1-6-3-7(9(11)12-2)5-8(10)4-6/h3-5H,1-2H3
- InChI Key: OAOZBFUAVJUPED-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=O)OC)C=C(C)C=1
Computed Properties
- Exact Mass: 227.97900
- Monoisotopic Mass: 227.97859g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3
- XLogP3: 2.8
Experimental Properties
- Density: 1.433±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 271.8±20.0 ºC (760 Torr),
- Flash Point: 118.2±21.8 ºC,
- Solubility: Very slightly soluble (0.46 g/l) (25 º C),
- PSA: 26.30000
- LogP: 2.54410
Methyl 3-bromo-5-methylbenzoate Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Methyl 3-bromo-5-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM157782-5g |
3-Bromo-5-methyl-benzoic acid methyl ester |
478375-40-5 | 95% | 5g |
$122 | 2021-06-17 | |
| Chemenu | CM157782-10g |
3-Bromo-5-methyl-benzoic acid methyl ester |
478375-40-5 | 95% | 10g |
$196 | 2021-06-17 | |
| Chemenu | CM157782-25g |
3-Bromo-5-methyl-benzoic acid methyl ester |
478375-40-5 | 95% | 25g |
$393 | 2021-06-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GN168-200mg |
Methyl 3-bromo-5-methylbenzoate |
478375-40-5 | 97% | 200mg |
68.0CNY | 2021-08-05 | |
| TRC | M296053-100mg |
Methyl 3-bromo-5-methylbenzoate |
478375-40-5 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | M296053-250mg |
Methyl 3-bromo-5-methylbenzoate |
478375-40-5 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | M296053-500mg |
Methyl 3-bromo-5-methylbenzoate |
478375-40-5 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | M296053-1g |
Methyl 3-bromo-5-methylbenzoate |
478375-40-5 | 1g |
$ 80.00 | 2022-06-04 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0426-1g |
3-Bromo-5-methyl-benzoic acid methyl ester |
478375-40-5 | 97% | 1g |
245.93CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0426-5g |
3-Bromo-5-methyl-benzoic acid methyl ester |
478375-40-5 | 97% | 5g |
763.24CNY | 2021-05-08 |
Methyl 3-bromo-5-methylbenzoate Suppliers
Methyl 3-bromo-5-methylbenzoate Related Literature
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on Methyl 3-bromo-5-methylbenzoate
Methyl 3-bromo-5-methylbenzoate (CAS No. 478375-40-5): A Comprehensive Overview in Modern Chemical Research
Methyl 3-bromo-5-methylbenzoate (CAS No. 478375-40-5) is a significant compound in the realm of organic chemistry, playing a pivotal role in various synthetic pathways and pharmaceutical applications. This compound, characterized by its brominated and methyl-substituted benzoate backbone, has garnered considerable attention due to its versatile reactivity and potential utility in the development of novel chemical entities.
The structural motif of Methyl 3-bromo-5-methylbenzoate consists of a benzoic acid derivative with bromine and methyl groups strategically positioned at the 3rd and 5th carbon atoms, respectively. This arrangement imparts unique electronic and steric properties, making it an attractive intermediate for further functionalization. The presence of the bromine atom, in particular, enhances its reactivity in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in constructing complex molecular architectures.
In recent years, the pharmaceutical industry has shown increasing interest in halogenated aromatic compounds due to their enhanced binding affinity and metabolic stability. Methyl 3-bromo-5-methylbenzoate fits well within this trend, as it serves as a versatile building block for synthesizing pharmacologically active molecules. For instance, studies have demonstrated its utility in the preparation of kinase inhibitors, which are crucial in targeting various cancers and inflammatory diseases. The bromine substituent allows for easy modification via palladium-catalyzed reactions, enabling the introduction of diverse functional groups that can fine-tune biological activity.
Moreover, the compound has found applications in materials science, particularly in the synthesis of organic electronic materials. The electron-withdrawing nature of the benzoate group and the electron-donating effect of the methyl group contribute to its suitability as a precursor for conjugated polymers used in organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent research has highlighted its role in developing high-performance polymers with improved charge transport properties, underscoring its importance beyond traditional pharmaceuticals.
The synthesis of Methyl 3-bromo-5-methylbenzoate typically involves the bromination of methyl 5-methoxybenzoate followed by methylation or vice versa, depending on the synthetic route chosen. Advanced techniques such as flow chemistry have been employed to optimize yield and purity, ensuring that researchers obtain high-quality starting materials for their investigations. These advancements not only improve efficiency but also reduce waste, aligning with the growing emphasis on sustainable chemical practices.
One of the most compelling aspects of studying Methyl 3-bromo-5-methylbenzoate is its potential in drug discovery. The compound’s ability to serve as a scaffold for medicinal chemistry has led to several innovative drug candidates entering clinical trials. For example, derivatives of this molecule have been explored as potential treatments for neurological disorders due to their ability to modulate neurotransmitter receptors. The precise positioning of substituents on the aromatic ring allows for fine-tuning of receptor binding affinity, a critical factor in developing effective therapeutics.
The role of computational chemistry in understanding the reactivity and properties of Methyl 3-bromo-5-methylbenzoate cannot be overstated. Molecular modeling techniques have provided valuable insights into how different substituents influence electronic distributions and intermolecular interactions. These insights are particularly useful in designing experiments aimed at optimizing synthetic routes or predicting biological activity. By leveraging computational tools alongside experimental data, researchers can accelerate the discovery process significantly.
In conclusion, Methyl 3-bromo-5-methylbenzoate (CAS No. 478375-40-5) represents a cornerstone compound in modern chemical research. Its unique structural features make it an invaluable tool for synthetic chemists working on pharmaceuticals and advanced materials alike. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to remain at the forefront of scientific innovation for years to come.
478375-40-5 (Methyl 3-bromo-5-methylbenzoate) Related Products
- 51329-15-8(Methyl 3,5-dibromobenzoate)
- 24398-88-7(Ethyl 3-bromobenzoate)
- 1016163-89-5(Methyl 5-bromo-2-formylbenzoate)
- 51760-21-5(1,3-dimethyl 5-bromobenzene-1,3-dicarboxylate)
- 619-42-1(4-Bromobenzoic Acid Methyl Ester)
- 6268-21-9(Benzoic acid, 3-bromo-,anhydride with 3-bromobenzoic acid)
- 161796-10-7(3-Bromo-5-(methoxycarbonyl)benzoic acid)
- 618-89-3(Methyl 3-bromobenzoate)
- 127437-29-0(Diethyl 5-bromoisophthalate)
- 67973-33-5(Benzoic acid, 3,5-dibromo-, ethyl ester)